2-氯-1-苯并呋喃-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

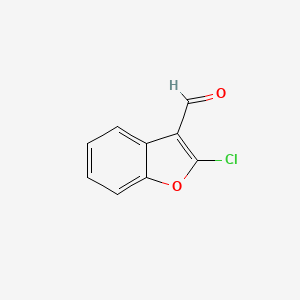

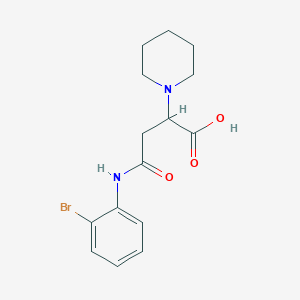

2-Chloro-1-benzofuran-3-carbaldehyde is a chemical compound with the molecular formula C9H5ClO2 . It has a molecular weight of 180.59 . This compound is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones can provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .Molecular Structure Analysis

The molecular structure of 2-Chloro-1-benzofuran-3-carbaldehyde is represented by the InChI code: 1S/C9H5ClO2/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-5H . This indicates that the compound contains a benzofuran ring with a chlorine atom and a carbaldehyde group attached.Chemical Reactions Analysis

Benzofuran compounds, including 2-Chloro-1-benzofuran-3-carbaldehyde, can undergo various chemical reactions. For example, they can participate in oxidative cyclization reactions catalyzed by iodine (III) . They can also undergo hydroalkoxylation reactions catalyzed by indium (III) halides to afford benzo[b]furans . Furthermore, they can be involved in isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization .科学研究应用

新异杂环的合成

研究人员已经探索了使用与 2-氯-1-苯并呋喃-3-甲醛相关的原料合成新异杂环。例如,Mohammed A. Baashen 等人(2017 年)开发了一种合成新型 3-(苯并呋喃-2-基)吡唑类杂环的程序,突出了苯并呋喃衍生物在创造具有潜在生物活性的复杂分子方面的多功能性 [Mohammed A. Baashen, B. F. Abdel-Wahab, G. El‐Hiti, 2017].

配位反应和络合物形成

苯并呋喃衍生物在配位化学中也发挥着重要作用。S. C. Mojumdar 等人(2009 年)研究了 [1]苯并呋喃[3,2-c]吡啶的合成及其配位反应,导致与铜和钴形成络合物。这些络合物表现出很高的热稳定性,表明在材料科学中具有潜在应用 [S. C. Mojumdar, P. Šimon, A. Krutošíková, 2009].

功能化苯并呋喃的开发

高度功能化的苯并呋喃的创建是另一个感兴趣的领域。Florian T Schevenels 和 I. Markó(2012 年)报道了通过碱催化的缩合过程制备此类化合物,展示了苯并呋喃衍生物在合成生物活性分子中的化学多功能性和潜在应用 [Florian T Schevenels, I. Markó, 2012].

抗菌和抗肿瘤活性

苯并呋喃衍生物的合成已与探索其生物活性联系起来。M. Idrees 等人(2020 年)合成了一系列整合了喹啉、吡唑和苯并呋喃部分的衍生物,然后筛选了它们的抗菌活性。这项研究强调了苯并呋喃衍生物在开发新的抗菌剂中的潜力 [M. Idrees, Y. G. Bodkhe, N. Siddiqui, S. Kola, 2020].

催化和绿色化学

苯并呋喃稠合杂环的合成也强调了绿色化学原理的重要性。Bo Li 等人(2014 年)开发了一种苯并呋喃稠合吡啶并[4,3-d]嘧啶的无催化剂合成方法,展示了一种构建具有潜在抗肿瘤活性的复杂分子的环保方法 [Bo Li, Zhizhou Yue, H. Xiang, Linlin Lv, Shan-shan Song, Z. Miao, Chunhao Yang, 2014].

作用机制

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran compounds are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes for 2-Chloro-1-benzofuran-3-carbaldehyde remain to be elucidated.

Result of Action

Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells . The specific effects of 2-Chloro-1-benzofuran-3-carbaldehyde on molecular and cellular processes need further investigation.

Action Environment

Factors such as temperature, ph, and presence of other compounds can potentially affect the action of benzofuran compounds .

安全和危害

The safety information for 2-Chloro-1-benzofuran-3-carbaldehyde indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.

未来方向

Benzofuran compounds, including 2-Chloro-1-benzofuran-3-carbaldehyde, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring their biological activities further, developing novel synthetic methods, and investigating their potential applications as drugs .

生化分析

Biochemical Properties

Benzofuran derivatives have been shown to interact with various enzymes and proteins

Cellular Effects

Benzofuran compounds have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-chloro-1-benzofuran-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMCNPQUJWYBDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide](/img/structure/B2819223.png)

![2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/no-structure.png)

![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2819228.png)

![2-[(4-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2819229.png)

![4-[(Phenylthio)methyl]benzoic acid](/img/structure/B2819231.png)

![N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2819235.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2819244.png)